molecular formula C12H14O B14688177 2-(2-Methylpropyl)-1-benzofuran CAS No. 32931-92-3

2-(2-Methylpropyl)-1-benzofuran

Cat. No.: B14688177
CAS No.: 32931-92-3
M. Wt: 174.24 g/mol
InChI Key: RSWLVRNRQZHPMY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The compound is characterized by the presence of a 2-methylpropyl group attached to the second position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-1-benzofuran can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzofuran with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. In this approach, benzofuran is reacted with 2-methylpropyl magnesium bromide, followed by acidification to yield the desired product. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of 2-(2-methylpropyl)benzofuran-3-one.

    Reduction: Formation of 2-(2-methylpropyl)benzofuran-3-ol.

    Substitution: Formation of 2-(2-methylpropyl)-3-bromobenzofuran.

Scientific Research Applications

2-(2-Methylpropyl)-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(2-Methylpropyl)-1-benzofuran can be compared with other similar compounds such as:

    2-(2-Methylpropyl)-1-benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-(2-Methylpropyl)-1-indole: Contains a nitrogen atom in the heterocyclic ring instead of an oxygen atom.

    2-(2-Methylpropyl)-1-naphthalene: Lacks the oxygen atom in the ring and has a different ring structure.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

32931-92-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-methylpropyl)-1-benzofuran

InChI

InChI=1S/C12H14O/c1-9(2)7-11-8-10-5-3-4-6-12(10)13-11/h3-6,8-9H,7H2,1-2H3

InChI Key

RSWLVRNRQZHPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2O1

Origin of Product

United States

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